molecular formula C8H14O2 B11923886 3-Cyclopentyloxetan-3-OL CAS No. 1416438-85-1

3-Cyclopentyloxetan-3-OL

Cat. No.: B11923886
CAS No.: 1416438-85-1
M. Wt: 142.20 g/mol
InChI Key: RLGLVYWMRVOHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyloxetan-3-OL is a chemical compound with the molecular formula C8H14O2. It is a member of the oxetane family, which are four-membered cyclic ethers. This compound is characterized by the presence of a cyclopentyl group attached to the oxetane ring. Oxetanes are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyloxetan-3-OL typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxyalkyl precursor under acidic or basic conditions. For example, the reaction of cyclopentylmethanol with a suitable oxidizing agent can lead to the formation of the oxetane ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyloxetan-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentyl ketones, while reduction can produce cyclopentyl alcohols .

Scientific Research Applications

3-Cyclopentyloxetan-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopentyloxetan-3-OL involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biomolecules, leading to potential biological effects. The specific pathways and targets involved depend on the context of its use and the specific reactions it undergoes .

Comparison with Similar Compounds

3-Cyclopentyloxetan-3-OL can be compared with other similar compounds, such as:

Properties

CAS No.

1416438-85-1

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-cyclopentyloxetan-3-ol

InChI

InChI=1S/C8H14O2/c9-8(5-10-6-8)7-3-1-2-4-7/h7,9H,1-6H2

InChI Key

RLGLVYWMRVOHRW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2(COC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.